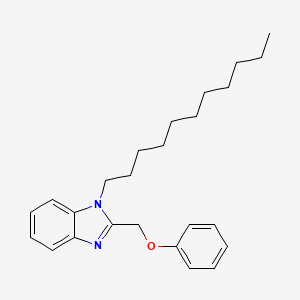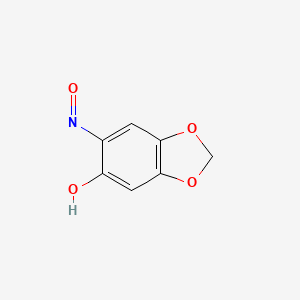![molecular formula C15H15N9O5 B15002934 N-{2-[({3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]ethyl}pyrazine-2-carboxamide](/img/structure/B15002934.png)
N-{2-[({3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]ethyl}pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-({3-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]PYRAZINE-2-CARBOXAMIDE is a complex organic compound that features multiple heterocyclic rings, including pyrazole, oxadiazole, and pyrazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({3-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]PYRAZINE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the individual heterocyclic components. The pyrazole ring can be synthesized through the cyclocondensation of acetylenic ketones with hydrazines . The oxadiazole ring is often formed via the cyclization of acylhydrazides with nitriles . The final step involves the coupling of these heterocyclic units under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an appropriate solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
N-[2-({3-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]PYRAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Substitution: The pyrazine ring can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group, such as a halide.
Cyclization: The compound can participate in cyclization reactions to form additional heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines or thiols, appropriate solvents like DMF (dimethylformamide).
Cyclization: Acylhydrazides, nitriles, appropriate solvents like ethanol.
Major Products
Reduction of Nitro Group: Formation of amino derivatives.
Nucleophilic Substitution: Formation of substituted pyrazine derivatives.
Cyclization: Formation of additional heterocyclic compounds.
Scientific Research Applications
N-[2-({3-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]PYRAZINE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its multiple heterocyclic rings, which can interact with various biological targets.
Materials Science: Use in the development of novel materials with specific electronic or photophysical properties.
Biochemistry: Study of its interactions with enzymes and other biological macromolecules.
Mechanism of Action
The mechanism of action of N-[2-({3-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]PYRAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple heterocyclic rings allow it to form various non-covalent interactions, including hydrogen bonds, π-π stacking, and hydrophobic interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Known for their broad range of biological activities, including antibacterial, antifungal, and antiviral properties.
Triazole Derivatives: Used in antifungal medications and as building blocks for various pharmaceuticals.
Indole Derivatives: Known for their anti-inflammatory and analgesic activities.
Uniqueness
N-[2-({3-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]PYRAZINE-2-CARBOXAMIDE is unique due to its combination of multiple heterocyclic rings, which provides a versatile scaffold for the development of novel compounds with diverse biological activities .
Properties
Molecular Formula |
C15H15N9O5 |
|---|---|
Molecular Weight |
401.34 g/mol |
IUPAC Name |
3-[(5-methyl-3-nitropyrazol-1-yl)methyl]-N-[2-(pyrazine-2-carbonylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C15H15N9O5/c1-9-6-12(24(27)28)21-23(9)8-11-20-15(29-22-11)14(26)19-5-4-18-13(25)10-7-16-2-3-17-10/h2-3,6-7H,4-5,8H2,1H3,(H,18,25)(H,19,26) |
InChI Key |
KQZYPTRNJPANQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=NOC(=N2)C(=O)NCCNC(=O)C3=NC=CN=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-3-fluorobenzamide](/img/structure/B15002851.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-4-(3-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B15002864.png)
![2-[4-(1,3-benzodioxol-5-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]phenol](/img/structure/B15002866.png)
![1-(6-methoxy-1,3-benzothiazol-2-yl)-4-(4-methoxyphenyl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B15002869.png)

![3-cyclopropyl-N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15002884.png)

![N-methyl-2-{[oxo(2-phenyl-1H-indol-3-yl)acetyl]amino}benzamide](/img/structure/B15002897.png)
![4-{4-[(4-Nitro-1,2,5-oxadiazol-3-yl)oxy]-1,2,5-oxadiazol-3-yl}morpholine](/img/structure/B15002904.png)
![11,13-dimethyl-4-(4-nitrophenyl)-6-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B15002908.png)
![Ethyl 3,3,3-trifluoro-2-(propanoylamino)-2-[[3-(trifluoromethyl)phenyl]methylamino]propanoate](/img/structure/B15002922.png)
![N-{2-[(3-chloro-4-fluorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}acetamide](/img/structure/B15002942.png)
![2-[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethoxy]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B15002943.png)
![1-({5-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-4-methylpiperazine](/img/structure/B15002945.png)
